2-Ethyl-5-((4-(2-fluorophenyl)piperazin-1-yl)(4-nitrophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol
Description
Properties
IUPAC Name |
2-ethyl-5-[[4-(2-fluorophenyl)piperazin-1-yl]-(4-nitrophenyl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23FN6O3S/c1-2-19-25-23-29(26-19)22(31)21(34-23)20(15-7-9-16(10-8-15)30(32)33)28-13-11-27(12-14-28)18-6-4-3-5-17(18)24/h3-10,20,31H,2,11-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJSJFBDXCFGGLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)[N+](=O)[O-])N4CCN(CC4)C5=CC=CC=C5F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23FN6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-Ethyl-5-((4-(2-fluorophenyl)piperazin-1-yl)(4-nitrophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol represents a novel hybrid structure that integrates elements of triazole and thiazole chemistry. Its unique molecular architecture includes various functional groups, such as a 2-ethyl group , a fluorophenyl moiety , and a piperazine ring , contributing to its potential pharmacological properties. This article explores the biological activity of this compound, emphasizing its antimicrobial and anticancer properties.
Chemical Structure
The molecular formula for this compound is , with a molecular weight of approximately 482.53 g/mol. Its structural complexity is illustrated below:
| Component | Description |
|---|---|
| Thiazole | A five-membered ring containing sulfur and nitrogen. |
| Triazole | A five-membered ring containing three nitrogen atoms. |
| Piperazine | A six-membered ring with two nitrogen atoms. |
| Fluorophenyl | A phenyl ring substituted with fluorine. |
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit significant biological activities across various studies:
- Antimicrobial Activity : The thiazolo[3,2-b][1,2,4]triazol framework is known for its broad-spectrum antimicrobial properties. Studies have shown that derivatives of triazoles are effective against fungi and bacteria due to their ability to inhibit cell wall synthesis and disrupt membrane integrity .
- Anticancer Properties : The compound's structure suggests potential anticancer activity, particularly through the inhibition of key enzymes involved in cancer cell proliferation. For instance, thiazoles have been linked to cytotoxic effects in various cancer cell lines .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological efficacy of this compound. The following table summarizes notable structural features and their associated biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-(4-Fluorophenyl)-3-methyl-[1,2,4]triazole | Triazole ring with fluorine substitution | Antifungal activity |
| 5-(N,N-Dimethylamino)-[1,3]thiazole | Thiazole ring with dimethylamino group | Antibacterial properties |
| 6-(Phenylethynyl)-[1,2,4]triazolo[3,4-b]quinazoline | Fused triazole system | Anticancer effects |
Case Studies and Research Findings
Recent studies have further elucidated the biological activities associated with similar compounds:
- Antifungal Studies : A review highlighted that 1,2,4-triazole derivatives exhibit extensive antifungal activity due to their ability to target fungal cell membranes effectively . The presence of the triazole moiety in our compound may enhance its antifungal potency.
- Anticancer Research : In vitro studies demonstrated that thiazole-containing compounds can induce apoptosis in cancer cells by activating caspase pathways. For example, compounds with similar structural motifs showed IC50 values lower than standard chemotherapeutics like doxorubicin in various cancer cell lines .
Scientific Research Applications
Research indicates that compounds similar to 2-Ethyl-5-((4-(2-fluorophenyl)piperazin-1-yl)(4-nitrophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol exhibit significant biological activities. The following sections summarize its antimicrobial and anticancer properties.
Antimicrobial Activity
The thiazolo[3,2-b][1,2,4]triazol framework is known for its broad-spectrum antimicrobial properties. Studies have shown that derivatives of triazoles are effective against various fungi and bacteria due to their ability to inhibit cell wall synthesis and disrupt membrane integrity. For example:
- Mechanism of Action : The presence of the triazole moiety enhances the compound's ability to target fungal cell membranes effectively.
Anticancer Properties
The compound's structure suggests potential anticancer activity through the inhibition of key enzymes involved in cancer cell proliferation. Notable findings include:
- In Vitro Studies : Research has demonstrated that thiazole-containing compounds can induce apoptosis in cancer cells by activating caspase pathways. For instance, compounds with similar structural motifs have shown IC50 values lower than standard chemotherapeutics like doxorubicin in various cancer cell lines.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological efficacy of this compound. The following table summarizes notable structural features and their associated biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-(4-Fluorophenyl)-3-methyl-[1,2,4]triazole | Triazole ring with fluorine substitution | Antifungal activity |
| 5-(N,N-Dimethylamino)-[1,3]thiazole | Thiazole ring with dimethylamino group | Antibacterial properties |
| 6-(Phenylethynyl)-[1,2,4]triazolo[3,4-b]quinazoline | Fused triazole system | Anticancer effects |
Case Studies and Research Findings
Recent studies have further elucidated the biological activities associated with similar compounds:
Antifungal Studies
A review highlighted that 1,2,4-triazole derivatives exhibit extensive antifungal activity due to their ability to target fungal cell membranes effectively. The presence of the triazole moiety in our compound may enhance its antifungal potency.
Anticancer Research
In vitro studies demonstrated that thiazole-containing compounds can induce apoptosis in cancer cells by activating caspase pathways. For example, compounds with similar structural motifs showed IC50 values lower than standard chemotherapeutics like doxorubicin in various cancer cell lines.
Comparison with Similar Compounds
Key Observations:
Substituent Impact on Yield : Electron-deficient aromatic groups (e.g., 4-nitrophenyl in the target compound) may reduce synthetic yields compared to electron-rich substituents (e.g., furan-2-ylmethyl in 5g, 71% yield) due to steric and electronic challenges .
Melting Points : Higher melting points (>250°C) correlate with rigid substituents (e.g., 4-chlorophenyl in 5f), while flexible moieties (e.g., hydroxyethylpiperazine in 6c) lower melting points .
Pharmacological and QSAR Insights
- Acetylcholinesterase (AChE) Inhibition : QSAR studies () highlight that electron-withdrawing substituents (e.g., nitro groups) improve AChE inhibitory activity by optimizing electrostatic interactions with the enzyme’s catalytic site. The target compound’s 4-nitrophenyl group aligns with this trend .
- Serotonin Receptor Affinity: Piperazine-containing analogs (e.g., 6c and the target compound) show enhanced selectivity for 5-HT₁A receptors compared to non-piperazine derivatives (e.g., 5f–5h) due to improved hydrogen bonding and π-π stacking .
- Metabolic Stability : Thiazolo-triazole derivatives with bulky aromatic groups (e.g., 4-nitrophenyl) exhibit prolonged half-lives in vitro compared to aliphatic substituents (e.g., isopropyl in ’s compounds) .
Q & A
Q. What are the key synthetic routes for synthesizing this compound, and how can reaction conditions be optimized?
The compound’s synthesis likely involves multi-step heterocyclic reactions, such as cyclocondensation of hydrazine derivatives with ketones or aldehydes. For example, pyrazoline-thiazole hybrids are synthesized via refluxing chalcones with hydrazine derivatives in ethanol (as seen in analogous triazolo-thiadiazole systems) . Optimization may require adjusting stoichiometry, solvent polarity (e.g., ethanol vs. DMF), and reflux duration to improve yields. Recrystallization using DMF-EtOH (1:1) mixtures can enhance purity .
Q. Which spectroscopic techniques are critical for confirming the compound’s structural integrity?
1H NMR is essential for verifying substituent positions (e.g., fluorophenyl or nitrophenyl groups), while IR spectroscopy identifies functional groups like -OH or triazole rings. Elemental analysis and HPLC (≥95% purity) are recommended for quantitative validation . Comparative analysis with synthesized analogs (e.g., pyrazoline-thiazole hybrids) ensures structural fidelity .
Q. How can researchers validate the purity of this compound post-synthesis?
Use HPLC with a Purospher® STAR column for regulated analysis, as demonstrated for structurally similar thiazolidinediones . Recrystallization in mixed solvents (e.g., DMF-EtOH) and TLC monitoring at each synthetic step are practical for impurity removal .
Q. What are the primary challenges in synthesizing the thiazolo-triazole core?
Competing side reactions (e.g., over-oxidation of thiol groups or incomplete cyclization) require controlled reaction times and catalysts. For example, thiazolo[3,2-b]triazoles often form via oxidative cyclization under inert atmospheres. Monitoring via in-situ FTIR can help detect intermediate formation .
Advanced Research Questions
Q. How can molecular docking studies predict the compound’s antifungal or antibacterial activity?
Target enzymes like 14-α-demethylase lanosterol (PDB: 3LD6) for docking, as triazolo-thiadiazoles show affinity here. Use software like AutoDock Vina to simulate binding interactions, focusing on hydrogen bonds with the fluorophenyl and nitro groups. Validate predictions with in vitro assays against Candida albicans .
Q. What experimental design strategies improve yield in multi-step syntheses?
Apply Design of Experiments (DoE) principles, as seen in flow-chemistry optimizations for diazomethane derivatives. Factors like temperature, catalyst loading, and solvent ratios can be statistically modeled to identify optimal conditions . For example, a Central Composite Design might reduce the number of trials needed to maximize thiazole ring closure efficiency.
Q. How can contradictory bioactivity data (e.g., varying IC50 values) be resolved?
Replicate assays under standardized conditions (e.g., fixed pH and temperature) and validate via orthogonal methods. For antimicrobial studies, compare zone-of-inhibition assays (as in hydrazone derivatives ) with microdilution techniques. Contradictions may arise from differential solubility—use co-solvents like DMSO to ensure compound stability .
Q. What strategies enhance the compound’s metabolic stability for in vivo studies?
Introduce methyl or ethyl groups at metabolically vulnerable sites (e.g., the triazole ring) to block cytochrome P450 oxidation. Pharmacokinetic profiling in rodent models, coupled with LC-MS metabolite identification, can guide structural tweaks .
Q. How does the fluorophenyl-piperazine moiety influence receptor binding kinetics?
The 2-fluorophenyl group enhances lipophilicity and π-π stacking with aromatic residues in serotonin or dopamine receptors. Use surface plasmon resonance (SPR) to measure binding affinity (KD) and compare with non-fluorinated analogs .
Q. Can continuous-flow chemistry improve the scalability of this compound’s synthesis?
Yes. Adapt methods from diphenyldiazomethane synthesis , where flow reactors reduce hazardous intermediate accumulation. For thiazolo-triazole formation, a tubular reactor with controlled temperature gradients could enhance safety and yield compared to batch processes.
Methodological Notes
- Spectral Data Interpretation : Cross-reference NMR shifts with databases for pyrazoline (δ 3.5–4.5 ppm for CH2) and triazole (δ 8.0–8.5 ppm) protons .
- Bioassay Design : Include positive controls (e.g., fluconazole for antifungal tests) and account for nitro group cytotoxicity in cell-based assays .
- Data Contradictions : Use Bland-Altman plots to assess assay variability and ensure statistical power ≥80% in replicate studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
